molecular formula C15H13FO2 B8014300 1-(4-(Benzyloxy)-2-fluorophenyl)ethanone

1-(4-(Benzyloxy)-2-fluorophenyl)ethanone

Cat. No. B8014300
M. Wt: 244.26 g/mol
InChI Key: HWCVHUGKSVUQAK-UHFFFAOYSA-N
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Patent
US06956036B1

Procedure details

Potassium carbonate (5.5 g, 40.0 mmol) and benzyl bromide (4.6 ml, 38.9 mmol) were added to a solution of 2-fluoro-4-hydroxyacetophenone (5.0 g, 32.4 mmol) in ethanol (50 ml), and the mixture was heated at reflux temperature for 16 h. The reaction mixture was evaporated to a residue to which 2 N HCl (100 ml) was added. This mixture was extracted with ethyl ether (3×60 ml) and the combined extracts were washed with brine (10 ml), dried (MgSO4), and evaporated to a residue, which was crystallized from ethyl acetate (7.4 g, 93%): MS(ES) m/z 245 (M+).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7](Br)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH3:15][C:16]([C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][C:19]=1[F:25])=[O:17]>C(O)C>[CH2:7]([O:24][C:21]1[CH:22]=[CH:23][C:18]([C:16](=[O:17])[CH3:15])=[C:19]([F:25])[CH:20]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C1=C(C=C(C=C1)O)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to a residue to which 2 N HCl (100 ml)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with ethyl ether (3×60 ml)
WASH
Type
WASH
Details
the combined extracts were washed with brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a residue, which
CUSTOM
Type
CUSTOM
Details
was crystallized from ethyl acetate (7.4 g, 93%)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)C(C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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